![molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2](/img/structure/B1306476.png)

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

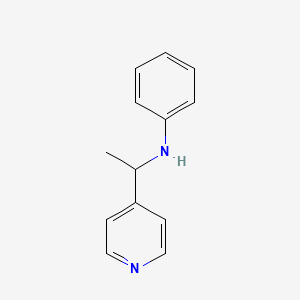

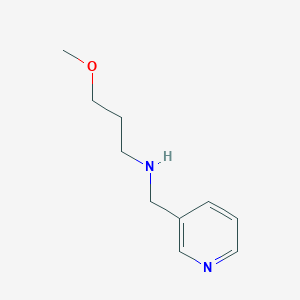

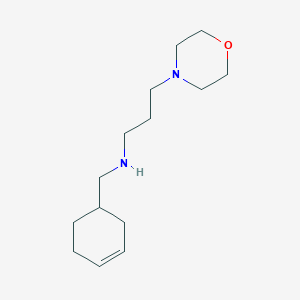

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is a compound that has been synthesized and studied for its potential antioxidant activities . It is a derivative of 5H-dibenz[b,f]azepine, a common basic fused tricyclic amine .

Synthesis Analysis

The compound was synthesized by a base condensation reaction . The process involved N-acylation of 5H-dibenz[b,f]azepine to obtain 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one . A series of derivatives were also synthesized by coupling different amino acids .Molecular Structure Analysis

The molecular formula of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is C17H14ClNO . The average mass is 283.752 Da .Chemical Reactions Analysis

The synthesized compounds were evaluated for their potential antioxidant activities . The antioxidant activity was measured based on the inhibition of lipid peroxidation by β-carotene and linoleic acid assay, and inhibition of human low-density lipoprotein (LDL) oxidation assay .Physical And Chemical Properties Analysis

The compound is soluble in ethyl acetate . The melting point and other physical properties are not specified in the available resources.Applications De Recherche Scientifique

Antioxidant Activity

The compound has been synthesized and evaluated for its potential antioxidant activities . The antioxidant effects were examined by inhibiting human LDL oxidation in the presence of CuSO4 as an oxidation inhibitor . This could have implications in the treatment of diseases where oxidative stress plays a significant role.

Synthesis of Novel Derivatives

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is used in the synthesis of novel derivatives bearing different amino acids . These derivatives have shown enhanced antioxidant activities based on the presence of different functional groups .

Inhibition of Lipid Peroxidation

The compound and its derivatives have been evaluated for their potential over antioxidant activities against inhibition of lipid peroxidation by β-carotene and linoleic acid assay . This could be beneficial in preventing the oxidative degradation of lipids, leading to cell damage.

Inhibition of LDL Oxidation

The compound has been used in the inhibition of human low-density lipoprotein (LDL) oxidation assay . This is significant as the oxidative modification of LDLs can be inhibited by antioxidants, which may play a role in the development of atherosclerosis .

Synthesis of Aminophenol Derivatives

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is a key intermediate used to prepare aminophenol derivatives . Aminophenols are important in the pharmaceutical industry and are used in the synthesis of various drugs.

Synthesis of Dibenzazepine Derivatives

The compound is used in the synthesis of dibenzazepine derivatives . Dibenzazepines are a class of compounds that have a wide range of pharmacological activities, including antidepressant and anticonvulsant effects.

Preparation of Olefinic Multidentate Ligand

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rh (I) complexes . These complexes have applications in catalysis and materials science.

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.

Mécanisme D'action

Target of Action

It’s known that the compound has significant antioxidant activity . Antioxidants typically target free radicals and active oxygen species, which are associated with various diseases such as cardiovascular and inflammatory diseases, cancer, and ageing .

Mode of Action

The compound interacts with its targets (free radicals and active oxygen species) by inhibiting their activity. This inhibition is achieved through a mechanism known as free-radical scavenging . The compound’s antioxidant activity is enhanced when it is coupled with different amino acids, indicating that the presence of different functional groups can influence its interaction with targets .

Biochemical Pathways

It’s known that the compound has an impact on the process of lipid peroxidation and the oxidation of low-density lipoproteins (ldls) . These processes are part of the body’s response to oxidative stress, which is linked to the development of chronic diseases such as cancer, ageing, diabetes, and arteriosclerosis .

Pharmacokinetics

It’s known that the compound’s antioxidant activity can be influenced by the presence of different amino acids , which suggests that its bioavailability could be affected by factors such as the composition of the surrounding medium.

Result of Action

The primary result of the action of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is the inhibition of oxidative processes in the body, specifically lipid peroxidation and LDL oxidation . This results in a reduction of oxidative stress, which can have beneficial effects at the molecular and cellular levels, potentially helping to prevent or mitigate the effects of various diseases .

Action Environment

The action, efficacy, and stability of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one can be influenced by various environmental factors. For example, the compound’s antioxidant activity can be enhanced by the presence of different amino acids . This suggests that the compound’s environment, including the presence of other molecules, can significantly influence its action.

Propriétés

IUPAC Name |

1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNQVXSSQUEJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)